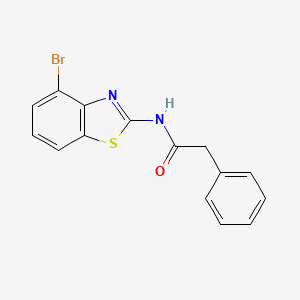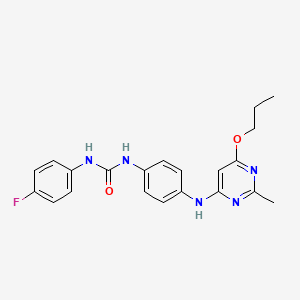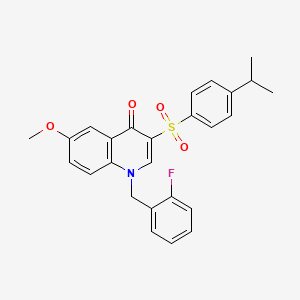
1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antioxidant and Antiproliferative Applications
Compounds derived from quinoline and its derivatives have been explored for their antioxidant and antiproliferative properties. For instance, amino alcohol derivatives synthesized from 1,4-naphthoquinone demonstrated significant antioxidant activity, as well as acetylcholinesterase inhibition and antiproliferative effects against various tumor cell lines (Estolano-Cobián et al., 2020). Such findings suggest that structurally related compounds like "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" could also exhibit similar biological activities, making them potential candidates for further investigation in drug discovery, particularly in the search for new antioxidants and anticancer agents.
Fluorescence Derivatization and High-Performance Liquid Chromatography (HPLC)
Quinoline derivatives have been utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection and quantification of biological and chemical samples (Yoshida et al., 1992). The structural features of "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one," such as the presence of a sulfonyl group and methoxyquinoline moiety, could render it a suitable candidate for developing novel fluorescence derivatization agents.
Crystal Engineering and Drug Design
The inclusion of fluorine atoms and sulfonyl groups in chemical structures has been noted to influence the crystal packing, molecular interactions, and overall physicochemical properties of compounds. These modifications can enhance the bioavailability, stability, and efficacy of drug molecules (Choudhury & Row, 2006). Therefore, the specific arrangement of fluorine, sulfonyl, and methoxy groups in "1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one" could be of interest in the context of drug design and crystal engineering, aiming to optimize drug-like properties and effectiveness.
Safety And Hazards
This would involve looking at any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve speculating on potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSHUMBQYUXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

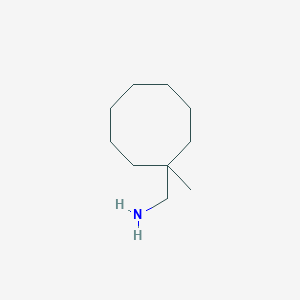
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)
![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
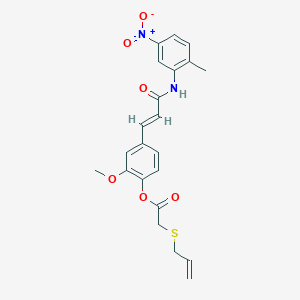
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
